(3-Chloro-4-fluorophenyl)thiourea
Overview
Description
“(3-Chloro-4-fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of “this compound” has been investigated using single crystal X-ray diffraction (XRD) and other spectroscopic methods . The optimized molecular structure and vibrational frequencies have been studied both experimentally and theoretically .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, thiourea derivatives are known to participate in various chemical reactions and have diverse biological activities .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . It should be stored under inert gas and away from sources of ignition .
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : A series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These compounds were prepared using a phase transfer catalysis method and showed promising results at certain dilutions (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Molecular Dynamics and Drug Development
- Spectroscopic and Molecular Dynamics Investigation : The compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was analyzed for its molecular structure, vibrational frequencies, and potential as a new analgesic drug. This study involved extensive computational analysis, including Gauge-including atomic orbital NMR and first hyperpolarizability assessments (Mary et al., 2016).
Synthesis and Structural Analysis
- Thiourea Derivatives Synthesis and Evaluation : New thiourea derivatives with a polycyclic imide core were synthesized and evaluated for antimicrobial activity. Their molecular structures were established using NMR and X-ray crystallography, revealing significant activity against Gram-positive bacteria (Bielenica et al., 2016).
Antioxidant and Antimicrobial Properties
- Copper(I) Thiourea Derivatives : New Cu(I) thiourea derivatives were synthesized and characterized. These compounds showed high antioxidant activity and promising results against various bacterial strains. Molecular docking studies further validated their interactions with specific proteins (Hussain et al., 2020).
Crystal Structure and Vibrational Properties
- Effect of Fluorine Substitution : Studies on 1-(2-chlorobenzoyl)-3-(isomeric fluorophenyl)thiourea derivatives revealed insights into the effect of fluorine substitution on crystal structures and vibrational properties. The research involved X-ray diffraction, vibrational spectroscopy, and theoretical calculations (Saeed, Erben, & Flörke, 2010).
DNA-Binding Studies and Biological Activities
- DNA-Binding and Biological Activities : Nitrosubstituted acylthioureas, including 1-acetyl-3-(4-chloro-3-nitrophenyl)thiourea, were synthesized and characterized. They exhibited DNA interaction, antioxidant, cytotoxic, antibacterial, and antifungal activities. Their drug-DNA binding constants and potential as anti-cancer agents were also explored (Tahir et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets, leading to changes that result in their biological effects .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The compound is a solid at 20°c and has a melting point of 180°c . These properties could potentially impact its bioavailability.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Action Environment
It is known that the compound should be stored under inert gas and should avoid air .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions:(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .
Cellular Effects
Impact on Cell Function:Molecular Mechanism
Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .
Metabolic Pathways
Involvement in Metabolism:Subcellular Localization
Targeting Signals and Modifications:Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJVZVPEMXLKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351607 | |
Record name | 3-chloro-4-fluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-25-2 | |
Record name | 3-chloro-4-fluorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-4-fluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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